molecular formula C34H40N4O7S B2743981 N-(3,4-dimethoxyphenethyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide CAS No. 451464-71-4

N-(3,4-dimethoxyphenethyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No. B2743981
CAS RN: 451464-71-4
M. Wt: 648.78
InChI Key: DPGSAZTUTGBJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C34H40N4O7S and its molecular weight is 648.78. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. A study demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit significant broad-spectrum antitumor activity, with potencies exceeding that of the control, 5-fluorouracil (5-FU). These compounds showed selective activities toward CNS, renal, and breast cancer cell lines, and leukemia cell lines, suggesting their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

Quinazolinone derivatives have also been synthesized and tested for antimicrobial and anticonvulsant activities. Among these compounds, some have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity. This dual-functionality suggests their potential as leads for developing new therapeutics in these areas (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).

Pharmacological Applications

Specific 4-aminoquinoline derivatives, closely related in structure to the query compound, have been synthesized and examined for their cytotoxic effects on human breast tumor cell lines. This research indicates the potential of 4-aminoquinoline compounds as prototypes for developing new anticancer agents, suggesting a possible research avenue for exploring the therapeutic applications of the query compound (Haiwen Zhang et al., 2007).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O7S/c1-42-27-13-11-23(20-29(27)44-3)15-17-35-31(39)10-7-19-38-33(41)25-8-5-6-9-26(25)37-34(38)46-22-32(40)36-18-16-24-12-14-28(43-2)30(21-24)45-4/h5-6,8-9,11-14,20-21H,7,10,15-19,22H2,1-4H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGSAZTUTGBJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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